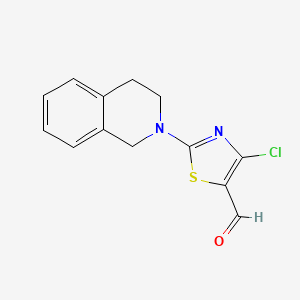
4-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazole-5-carbaldehyde is a complex organic compound with a unique molecular structure. It features a combination of chloro and thiazole groups, indicating its potential for a wide range of chemical reactions. Its structure suggests possible applications in diverse fields including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis Route 1: A starting material like 2-aminothiazole can undergo a chlorination reaction to introduce the chloro group. This step is typically carried out using reagents like thionyl chloride in an inert atmosphere.
Synthesis Route 2: The second part of the compound involves synthesizing 3,4-dihydroisoquinoline, which is often derived from isoquinoline via hydrogenation.
Industrial Production Methods
Large Scale Production: Industrial synthesis might involve continuous flow reactions to maintain a constant supply of reagents and achieve consistent reaction conditions, ensuring high yield and purity of the final product.
Purification: Post-reaction, the compound is purified using techniques like recrystallization or chromatography to eliminate by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring is prone to oxidation under mild conditions, using oxidizing agents like potassium permanganate, forming sulfoxides or sulfones.
Reduction: The isoquinoline moiety can be reduced to dihydro or tetrahydro derivatives using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Involve reagents like alkyl halides under basic conditions.
Addition Reactions: Employs reagents such as Grignard reagents for nucleophilic addition.
Rearrangements: Under acidic or basic conditions, the molecular structure may undergo rearrangement.
Major Products Formed
The primary products depend on the reaction type but often result in substituted thiazole derivatives or isoquinoline structures with varied functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Utilized as an intermediate in synthesizing more complex molecules.
Material Science: Incorporation into polymers to create advanced materials with unique properties.
Biology
Drug Design: Potential use in creating bioactive molecules for pharmaceutical applications due to its unique structure.
Enzyme Inhibition Studies: Its structure makes it a candidate for studying enzyme interactions.
Medicine
Therapeutic Agents: Research on its derivatives for potential anticancer, antiviral, or antibacterial properties.
Diagnostic Tools: Used in developing diagnostic agents for medical imaging.
Industry
Chemical Manufacturing: As a precursor in manufacturing other chemicals or materials.
Catalysis: Employed as a catalyst in various organic reactions due to its stability and reactivity.
Mechanism of Action
The compound interacts with biological molecules through various mechanisms:
Molecular Targets: It may target enzymes, receptors, or DNA sequences, inhibiting or modifying their activity.
Pathways: Involved in metabolic pathways influencing cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Such as thiazole-5-carboxylic acid with similar biological activities.
Isoquinoline Derivatives: Like 1,2,3,4-tetrahydroisoquinoline known for their medicinal properties.
Chlorinated Compounds: Such as chlorothiazoles used in various chemical syntheses.
Properties
IUPAC Name |
4-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-12-11(8-17)18-13(15-12)16-6-5-9-3-1-2-4-10(9)7-16/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGCKJBLCHMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=C(S3)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














